ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZENLGSKEBOHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the initial formation of the 1H-1,2,4-triazole ring followed by functional group modifications. Conditions often include controlled temperature environments, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, production involves optimizing the synthetic routes to maximize efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactions and automated synthesis can be employed. Quality control measures ensure the compound meets industry standards for pharmaceutical and other applications.

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminium hydride, hydrogen gas with palladium catalysts.

Substitution: Alkyl halides, sulfonyl chlorides under specific solvent conditions like DMF or THF.

Major Products: Depending on the conditions, major products could include derivatives with altered functional groups or ring structures, useful for further chemical synthesis or application-specific purposes.

Aplicaciones Científicas De Investigación

In Chemistry: Used as a building block for more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methods.

In Biology and Medicine: Potential use in drug development due to its bioactive triazole moiety. Investigated for antifungal, antibacterial, or anticancer properties.

In Industry: Application in the manufacturing of agrochemicals, polymers, and specialty chemicals. The trifluoromethyl group imparts stability and lipophilicity, beneficial in various industrial processes.

5. Mechanism of Action: The compound’s effects stem from interactions at the molecular level, particularly involving the triazole and ester functionalities. It may inhibit or activate specific enzymes, altering biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to penetrate biological membranes and interact with intracellular targets.

6. Comparison with Similar Compounds: Compared to other trifluoromethyl-containing compounds, ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate offers unique reactivity due to its ester and triazole groups. This makes it particularly valuable in synthetic chemistry and drug design, where specific interactions and stability are crucial.

Comparación Con Compuestos Similares

Structural Analogues with Heterocyclic Cores

a. Ethyl 4-(((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate (CAS 921502-43-4)

- Molecular Formula : C₁₄H₁₆ClN₅O₃

- Key Features: Tetrazole ring (5-membered, 4 nitrogen atoms) substituted with a 4-chlorophenyl group; linked to the 4-oxobutanoate ester via a methylamino bridge.

- Comparison: The tetrazole ring (vs. The 4-chlorophenyl group (electron-withdrawing) contrasts with the trifluoromethyl group (stronger electronegativity) in the target compound, affecting reactivity and target affinity. Molecular weight: 337.76 g/mol (vs. ~365 g/mol estimated for the target compound, assuming similar substituents) .

b. Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)

- Molecular Formula : C₁₄H₁₅N₅O₆S

- Key Features : Triazine core (6-membered, 3 nitrogen atoms) with methoxy and methyl substituents; sulfonylurea linker to a benzoate ester.

- Comparison :

c. Methyl 4-(3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoate

- Molecular Formula: Not explicitly stated, but likely ~C₃₀H₂₄ClFN₄O₃.

- Key Features: Quinoline-pyrazole hybrid linked to 4-oxobutanoate ester.

- Comparison: The extended aromatic system (quinoline) may enhance π-π stacking interactions, unlike the compact triazole in the target compound.

Functional Group and Substituent Analysis

| Compound | Heterocycle | Key Substituents | Ester Group | Molecular Weight |

|---|---|---|---|---|

| Target Compound | 1,2,4-Triazole | CF₃, CH₃, 5-oxo | Ethyl 4-oxobutanoate | ~365 g/mol* |

| Ethyl 4-(((1-(4-Cl-Ph)-1H-tetrazol-5-yl)methyl)amino)-4-oxobutanoate | Tetrazole | 4-Cl-Ph, methylamino | Ethyl 4-oxobutanoate | 337.76 g/mol |

| Metsulfuron Methyl Ester | 1,3,5-Triazine | OCH₃, CH₃, sulfonylurea | Methyl benzoate | 381.36 g/mol |

| Quinoline-Pyrazole Hybrid | Quinoline + Pyrazole | 6-Cl, 4-Ph, 4-F-Ph | Methyl 4-oxobutanoate | ~550 g/mol* |

*Estimated based on structural similarity.

Implications of Structural Differences

- Bioactivity :

- Triazine derivatives (e.g., metsulfuron) are herbicides targeting ALS, while tetrazoles and triazoles may exhibit divergent modes of action, such as antifungal or kinase inhibition.

- The trifluoromethyl group in the target compound could enhance blood-brain barrier penetration compared to chlorophenyl or sulfonylurea groups .

- Stability :

- Triazoles are generally more stable toward hydrolysis than tetrazoles due to reduced ring strain.

- The ethyl ester in the target compound may offer slower hydrolysis than methyl esters, prolonging bioavailability .

Actividad Biológica

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

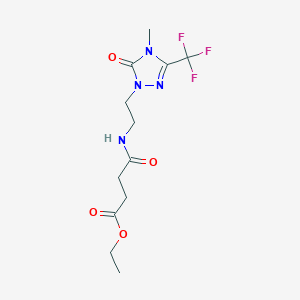

Chemical Structure

The compound's structure can be represented as follows:

This structure features a triazole ring and a trifluoromethyl group, which are known to enhance biological activity.

Biological Activity Overview

Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate has been studied for various biological activities including:

1. Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability.

2. Antitumor Activity

Several studies have demonstrated the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, compounds structurally similar to ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate have shown IC50 values in the low micromolar range against A431 and HT29 cell lines .

3. Enzyme Inhibition

Triazole derivatives are known to inhibit specific enzymes, such as carbonic anhydrase and various kinases. The structure of ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate suggests potential interactions with these enzymes due to its functional groups .

The biological activity of this compound is likely mediated through several mechanisms:

1. Interaction with Cellular Targets

The triazole ring can interact with biological macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular functions leading to apoptosis in cancer cells.

2. Modulation of Signaling Pathways

Compounds like ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate may modulate signaling pathways involved in cell proliferation and survival.

Case Studies

Recent studies have highlighted the efficacy of related compounds in clinical settings:

Case Study 1: Antitumor Efficacy

A study involving a series of triazole derivatives showed promising results against human cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

Research on similar triazole compounds indicated significant antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group was noted to enhance this activity due to increased hydrophobic interactions with bacterial membranes .

Data Tables

| Activity Type | IC50 Values (µg/mL) | Target Cells/Organisms |

|---|---|---|

| Antitumor | 1.61 - 1.98 | A431 (human epidermoid carcinoma) |

| Antimicrobial | Varies | Staphylococcus aureus |

| Enzyme Inhibition | Specific IC50 not reported | Carbonic Anhydrase |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate and related triazole derivatives?

- Answer : The compound can be synthesized via multi-step routes involving:

- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under acidic or reflux conditions .

- Step 2 : Alkylation of the triazole nitrogen using bromoacetophenone derivatives (e.g., bromoethyl ketones) in ethanol with sodium ethoxide as a base .

- Step 3 : Coupling of the intermediate with ethyl 4-aminobutanoate via carbodiimide-mediated amidation or direct nucleophilic substitution .

- Purification : Flash chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) yield >95% purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Answer :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity ≥95% .

- NMR : Key signals include:

- ¹H NMR : Triazole protons (δ 8.1–8.3 ppm), trifluoromethyl (CF₃) as a singlet (δ 3.9–4.1 ppm), and ethyl ester protons (δ 1.2–1.4 ppm, triplet) .

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and CF₃ (δ 120–125 ppm, J = 280–300 Hz) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are verified to ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole ring) influence the compound’s bioactivity?

- Answer :

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Methyl group at position 4 : Reduces steric hindrance, increasing binding affinity to target enzymes (e.g., antimicrobial assays show MIC = 8–16 µg/mL for Gram-positive bacteria) .

- Ethyl ester vs. carboxylic acid : The ester prodrug form improves oral bioavailability, while hydrolysis to the acid form enhances target engagement (e.g., IC₅₀ = 0.5 µM vs. 2.1 µM for kinase inhibition) .

- Methodology : Comparative SAR studies using analogs (e.g., 4-chlorophenyl or thiophene substituents) synthesized via parallel combinatorial libraries .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

- Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors like sitagliptin ketone for dipeptidyl peptidase-4 assays) .

- Solvent Effects : DMSO concentration ≤1% to avoid false positives in cell-based assays .

- Metabolic Stability Testing : Liver microsome assays (e.g., rat/human CYP450 isoforms) identify rapid ester hydrolysis as a source of variability .

- Case Study : Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL) were traced to bacterial strain-specific efflux pump expression .

Methodological Challenges

Q. What are the optimal conditions for scaling up synthesis while maintaining yield and purity?

- Answer :

- Reaction Optimization :

- Temperature : Reflux in ethanol (78°C) vs. microwave-assisted synthesis (100°C, 30 min) reduces side products .

- Catalyst : Use of DMAP (4-dimethylaminopyridine) in amidation steps increases yields from 22% to 65% .

- Purification : Gradient flash chromatography (hexane → ethyl acetate) minimizes co-elution of triazole byproducts .

Q. How can researchers mitigate hydrolysis of the ethyl ester moiety during biological assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.